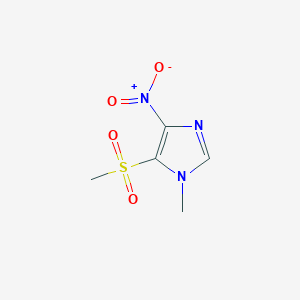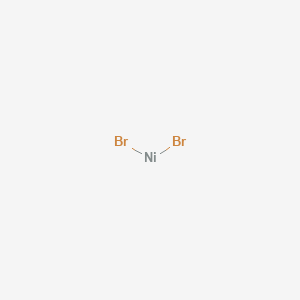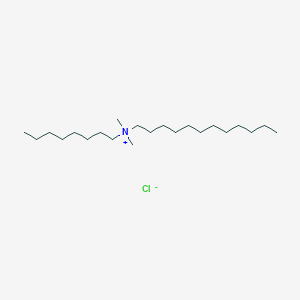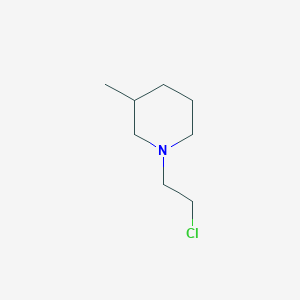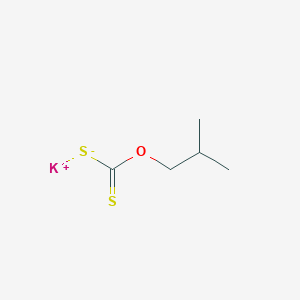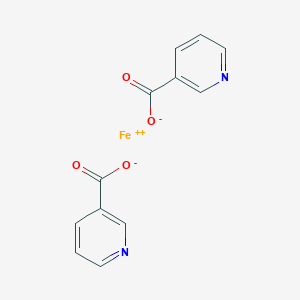
Iron dinicotinate
Vue d'ensemble
Description
Iron dinicotinate is a coordination compound formed by the chelation of iron (II) ions with nicotinic acid, also known as niacin. This compound is often used as a dietary supplement to address iron deficiency and to provide the essential nutrient niacin. The combination of iron and nicotinic acid enhances the bioavailability of both components, making it an effective supplement for improving iron levels and supporting overall health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron dinicotinate can be synthesized through the reaction of ferrous sulfate with nicotinic acid in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water, followed by the addition of nicotinic acid. The mixture is then stirred and heated to facilitate the formation of the chelate complex. The resulting solution is filtered and evaporated to obtain ferrous nicotinate as a solid product.
Industrial Production Methods: On an industrial scale, ferrous nicotinate is produced by reacting ferrous sulfate with nicotinic acid under controlled conditions. The process involves precise temperature and pH control to ensure the complete formation of the chelate complex. The final product is then purified through filtration and drying processes to obtain a high-purity ferrous nicotinate suitable for use in dietary supplements.
Analyse Des Réactions Chimiques
Types of Reactions: Iron dinicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, ferrous nicotinate can be oxidized to ferric nicotinate.
Reduction: Reducing agents like ascorbic acid can reduce ferric nicotinate back to ferrous nicotinate.
Substitution: this compound can undergo ligand exchange reactions where the nicotinic acid ligand is replaced by other ligands such as ethylenediaminetetraacetic acid (EDTA).
Major Products Formed:
Oxidation: Ferric nicotinate
Reduction: this compound
Substitution: Complexes with different ligands
Applications De Recherche Scientifique
Iron dinicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of iron in coordination chemistry studies.
Biology: Investigated for its role in cellular iron metabolism and its effects on biological systems.
Medicine: Utilized in the treatment of iron deficiency anemia and as a supplement to improve iron and niacin levels in patients.
Industry: Employed in the formulation of dietary supplements and fortified foods to address nutritional deficiencies.
Mécanisme D'action
The mechanism of action of ferrous nicotinate involves the release of iron and nicotinic acid upon ingestion. Iron is essential for the production of hemoglobin and various enzymes, while nicotinic acid plays a crucial role in energy metabolism and cellular function. The chelation of iron with nicotinic acid enhances the absorption and bioavailability of both components, making ferrous nicotinate an effective supplement for addressing iron and niacin deficiencies.
Comparaison Avec Des Composés Similaires
Ferrous sulfate: A commonly used iron supplement that provides iron in the form of ferrous ions.
Ferrous gluconate: Another iron supplement that is often used for its high bioavailability and low gastrointestinal side effects.
Ferrous fumarate: A widely used iron supplement known for its high iron content and effectiveness in treating iron deficiency anemia.
Uniqueness of Ferrous Nicotinate: Iron dinicotinate is unique in that it combines the benefits of both iron and nicotinic acid in a single compound. This dual functionality enhances its effectiveness as a dietary supplement, providing both essential nutrients in a highly bioavailable form. Additionally, the chelation of iron with nicotinic acid reduces the gastrointestinal side effects commonly associated with other iron supplements, making it a preferred choice for individuals with sensitive digestive systems.
Propriétés
IUPAC Name |
iron(2+);pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOHEBQPQLNCI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FeN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent), 15438-31-0 (Parent) | |
| Record name | Ferrous nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40145944 | |
| Record name | Ferrous nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-13-4 | |
| Record name | Ferrous nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron dinicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X09DF94BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


